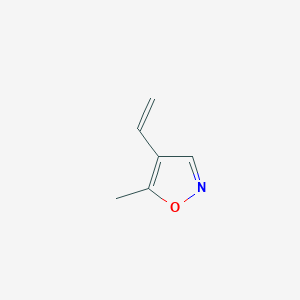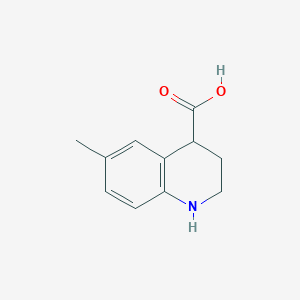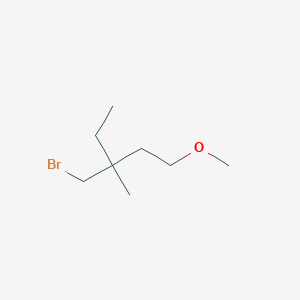![molecular formula C9H17NO B13167187 4-(2-Aminoethyl)spiro[2.4]heptan-4-ol](/img/structure/B13167187.png)
4-(2-Aminoethyl)spiro[2.4]heptan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)spiro[2.4]heptan-4-ol is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This compound is characterized by its unique spiro structure, which consists of a heptane ring fused to a spiro center with an aminoethyl group attached. It is primarily used for research purposes in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)spiro[2.4]heptan-4-ol typically involves the reaction of spiro[2.4]heptan-4-one with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial applications, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)spiro[2.4]heptan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
4-(2-Aminoethyl)spiro[2.4]heptan-4-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)spiro[2.4]heptan-4-ol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding and enzyme inhibition. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.4]heptan-4-ol: A related compound with a similar spiro structure but lacking the aminoethyl group.
Spiro[2.4]heptane: A simpler spiro compound without the hydroxyl or aminoethyl groups.
Uniqueness
4-(2-Aminoethyl)spiro[2.4]heptan-4-ol is unique due to its combination of a spiro structure with both hydroxyl and aminoethyl functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
7-(2-aminoethyl)spiro[2.4]heptan-7-ol |
InChI |
InChI=1S/C9H17NO/c10-7-6-9(11)3-1-2-8(9)4-5-8/h11H,1-7,10H2 |
InChI Key |
NTGBZEOMOCBVFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)C(C1)(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



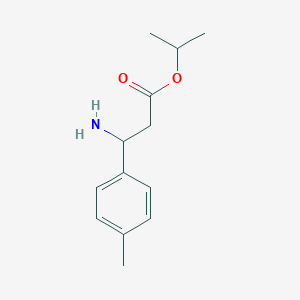
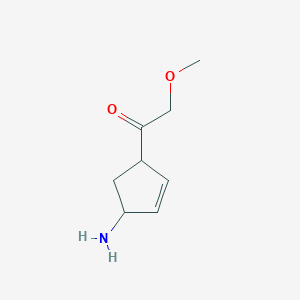
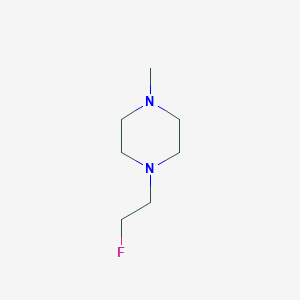

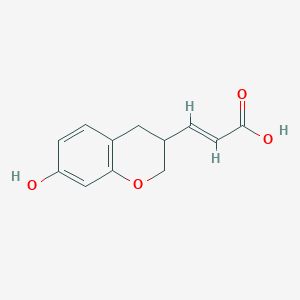
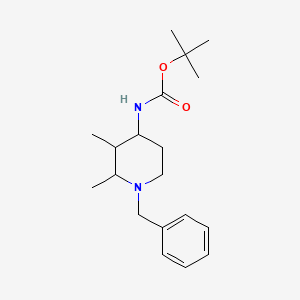
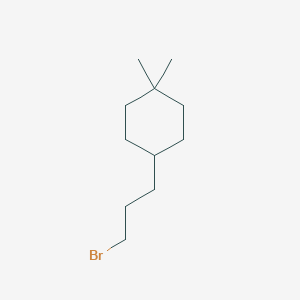
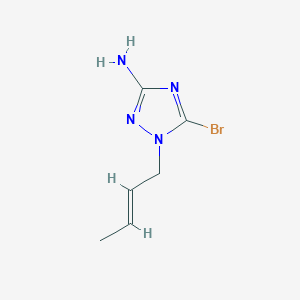
![1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine](/img/structure/B13167170.png)
![4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylicacid](/img/structure/B13167172.png)
